molecular formula C11H11BrClN3 B1529078 5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine hydrochloride CAS No. 1803561-08-1

5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine hydrochloride

Cat. No.: B1529078
CAS No.: 1803561-08-1
M. Wt: 300.58 g/mol
InChI Key: ZNLFMIUJZSUCAX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3.ClH/c12-10-5-11(8-14-7-10)15-6-9-1-3-13-4-2-9;/h1-5,7-8,15H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLFMIUJZSUCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC2=CC(=CN=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The exact biological targets and pathways affected by this compound would depend on its specific chemical structure and the functional groups present. In general, the biological activity of a compound is determined by its interactions with various proteins, enzymes, or receptors in the body. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in therapeutic effects or side effects .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly affect its bioavailability and therapeutic efficacy. Factors such as the compound’s solubility, stability, and permeability can influence its absorption and distribution in the body. Metabolism of the compound can lead to its activation or inactivation, and can also generate metabolites with their own biological activities .

The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the stability and efficacy of the compound. For example, certain conditions may enhance or inhibit the compound’s interactions with its targets .

Biochemical Analysis

Biochemical Properties

5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme. This binding can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction.

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites. This binding often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings. Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other chemicals.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at very high doses, this compound can exhibit toxic or adverse effects, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are critical for various biochemical processes. For example, it can influence the activity of enzymes involved in the synthesis and degradation of nucleotides, thereby affecting the overall levels of these metabolites within the cell. This compound can also alter metabolic flux by modulating the activity of key metabolic enzymes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in certain cellular compartments, depending on its interactions with intracellular proteins and other biomolecules.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes.

Biological Activity

5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

The compound is characterized by the presence of bromine and pyridine moieties, which are known to influence its pharmacological properties. The molecular formula is C11H11BrN3·HCl, with a molecular weight of approximately 284.59 g/mol.

PropertyValue
Molecular FormulaC11H11BrN3·HCl
Molecular Weight284.59 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of pyridine have been shown to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation.

  • Mechanism of Action : The compound may inhibit enzymes involved in nucleotide metabolism, leading to reduced cellular NAD+ levels, which are crucial for cancer cell survival.
  • Case Study : A study on related compounds demonstrated that modifications at the pyridine ring could enhance binding affinity to target proteins involved in cancer progression .

Antimicrobial Activity

The antimicrobial properties of pyridine derivatives have been well-documented. Preliminary tests suggest that this compound may exhibit antibacterial and antifungal activities.

  • In Vitro Studies : Tests against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) showed promising results, with minimum inhibitory concentration (MIC) values indicating effective growth inhibition .
  • Table 2: Antimicrobial Activity Results
Bacterial StrainMIC (µM)
Staphylococcus aureus12.5
Escherichia coli15.0
Pseudomonas aeruginosa20.0

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound.

  • Absorption and Distribution : Studies suggest favorable absorption characteristics due to the compound's lipophilicity.
  • Metabolism : The compound's metabolic stability was assessed using liver microsomes from human and mouse models, indicating a moderate rate of metabolism which could be advantageous for maintaining therapeutic levels .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Bromine Substitution : The presence of bromine may enhance biological activity through increased lipophilicity and potential interactions with biological targets.
  • Pyridine Rings : Variations in the position and type of substituents on the pyridine rings can significantly affect the compound's potency and selectivity against specific targets .

Table 3: SAR Observations

SubstituentEffect on Activity
BromineIncreased lipophilicity
Methyl groupEnhanced metabolic stability
Nitrogen heterocyclesImproved binding affinity

Scientific Research Applications

Synthetic Methodologies

Synthesis Techniques
The synthesis of 5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine hydrochloride typically involves multi-step organic reactions. A notable method includes the base-catalyzed isomerization of aryl halides, which can be optimized through various conditions such as solvent choice and temperature . The optimization studies have shown varying yields based on the specific reaction conditions employed.

Biochemical Interactions

Cellular Mechanisms
Investigations into the biochemical interactions of related compounds reveal that they may affect cellular pathways involved in tumor growth and metastasis. For example, compounds with similar structures have been observed to influence signaling pathways critical for cancer cell survival . Understanding these interactions can aid in elucidating the potential therapeutic effects of this compound.

Data Table: Comparative Analysis of Related Compounds

Compound NameStructureActivityReference
This compoundStructurePotential kinase inhibitor
Compound AStructureAntitumor activity against SPAC1
Compound BStructureInhibitory effects on EGFR kinase

Case Studies

  • Antitumor Evaluation
    A study focused on synthesizing new compounds based on the N-(2-oxo-1,2-dihydroquinolin-3-yl-methyl)-thiourea framework demonstrated significant antitumor activity against SPAC1 cells. The findings suggest that structural modifications can lead to enhanced biological efficacy, providing insights into how similar alterations might affect this compound's activity .
  • Kinase Inhibition Mechanism
    Another investigation into the structure–activity relationship (SAR) of related compounds revealed that specific substitutions on the pyridine ring could dramatically influence their inhibitory capabilities against various kinases. This highlights the importance of molecular design in developing effective inhibitors based on the core structure of this compound .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 5-Bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine hydrochloride
  • Molecular Formula : C₁₁H₁₀BrN₃·HCl
  • CAS Numbers : 1803561-08-1 (hydrochloride salt) and 1566913-65-2 (free base) .
  • Key Features: Contains a pyridine ring substituted with bromine at position 5 and an amine group at position 2. Hydrochloride salt improves solubility in polar solvents.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Compound Name Substituents/Modifications Molecular Formula CAS Number Key Differences vs. Target Compound Reference
5-Bromo-N-(piperidin-4-yl)pyridin-3-amine Piperidin-4-yl group instead of pyridinylmethyl C₁₀H₁₃BrN₄ Not provided Increased flexibility; altered basicity
5-Bromo-N-[(1H-imidazol-2-yl)methyl]pyridin-3-amine Imidazol-2-ylmethyl substituent C₁₀H₁₀BrN₅ Not provided Enhanced hydrogen bonding and metal chelation
5-Bromo-2-chloropyridin-3-amine Chlorine at position 2 C₅H₄BrClN₂ Not provided Smaller substituent; altered electronic effects
5-Bromo-N-(2-methoxyethyl)pyridin-3-amine 2-Methoxyethyl group C₉H₁₂BrN₃O Not provided Improved solubility via ether linkage

Physicochemical Properties

Property Target Compound (HCl Salt) 5-Bromo-N-(piperidin-4-yl)pyridin-3-amine 5-Bromo-N-[(imidazol-2-yl)methyl]pyridin-3-amine
Molecular Weight 264.12 (free base) + HCl 293.15 (dihydrochloride salt) 296.13
Solubility High (polar solvents) Moderate (methanol/DCM) Moderate (dependent on pH)
Melting Point Not reported Not reported Not reported
Stability Susceptible to hydrolysis Stable under anhydrous conditions Photodegradation risk due to imidazole

Research Findings and Challenges

  • Crystallography :
    • Related bromopyridines (e.g., 5-bromo-2-chloropyrimidin-4-amine) form hydrogen-bonded dimers in crystal lattices, suggesting similar stability mechanisms for the target compound .
  • Synthetic Challenges :
    • Bromine substitution can lead to side reactions in nucleophilic environments .
    • Hydrochloride salts may require careful handling to avoid deliquescence .

Preparation Methods

General Synthetic Approach

The synthesis typically involves the functionalization of brominated pyridine derivatives followed by amination or cross-coupling reactions to introduce the pyridin-4-ylmethyl amine group. The final hydrochloride salt is obtained by acidification.

Preparation Methods

Bromination of Pyridine Precursors

  • The initial step often involves selective bromination of pyridine derivatives at the 5-position. This can be achieved using brominating agents under controlled conditions to avoid over-bromination or substitution at undesired positions.

  • For example, starting from 3-substituted pyridines, bromination can be performed using molecular bromine or N-bromosuccinimide (NBS) in suitable solvents at low temperature to yield 5-bromopyridine intermediates with high regioselectivity.

Formation of the N-(pyridin-4-ylmethyl)amine Moiety

  • The amination step involves coupling the 5-bromopyridine intermediate with a pyridin-4-ylmethyl amine source.

  • This is commonly achieved via Buchwald-Hartwig amination or Ullmann-type copper-catalyzed coupling reactions. These methods utilize copper catalysts such as CuBr and bases like cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., DMSO or DMF) at moderate temperatures (35–50°C) over extended reaction times (48–72 hours).

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), and the product is purified by column chromatography using ethyl acetate/hexane gradients.

Parameter Optimal Range
Temperature 35–50 °C
Catalyst CuBr (0.1–0.2 equiv)
Base Cs₂CO₃ (3–4 equiv)
Solvent DMSO or DMF
Reaction Time 48–72 hours

Reduction and Functional Group Transformations

  • In some synthetic routes, reduction of amide or ester intermediates to amines is performed using sodium borohydride (NaBH₄) in alcoholic solvents under controlled temperatures (below 10°C) to prevent side reactions.

  • For example, N-BOC-protected 5-bromo-nicotinamide derivatives can be reduced to corresponding amines using NaBH₄ in ethanol/methanol mixtures, followed by acidification and extraction steps to isolate the amine intermediate.

Formation of Hydrochloride Salt

  • The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often yielding a crystalline solid suitable for further use or characterization.

Detailed Reaction Sequence Example

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Bromination Pyridine derivative + Br₂ or NBS, low temperature Selective 5-bromo substitution
2 Protection (optional) BOC protection of amine groups Stabilizes intermediate for further reactions
3 Cross-coupling amination CuBr catalyst, Cs₂CO₃ base, DMSO, 35–50°C, 48–72 h Formation of N-(pyridin-4-ylmethyl)amine linkage
4 Reduction NaBH₄ in EtOH/MeOH, <10°C Conversion of amide to amine
5 Salt formation HCl treatment Formation of hydrochloride salt
6 Purification Column chromatography or recrystallization Pure this compound

Mechanistic Insights and Reaction Optimization

  • The Buchwald-Hartwig amination mechanism involves oxidative addition of the aryl bromide to the copper catalyst, coordination and deprotonation of the amine nucleophile, and reductive elimination to form the C-N bond.

  • Careful control of temperature and stoichiometry is critical to minimize side reactions such as debromination or polymerization.

  • The use of polar aprotic solvents enhances solubility and reaction rates.

  • Sodium borohydride reduction requires low temperatures to avoid over-reduction or decomposition.

Characterization and Confirmation of Compound Formation

Summary Table of Key Preparation Methods

Method Key Reagents/Conditions Advantages Challenges
Bromination Br₂ or NBS, low temp High regioselectivity Over-bromination risk
Buchwald-Hartwig Amination CuBr, Cs₂CO₃, DMSO, 35–50°C, 48–72 h Efficient C-N bond formation Requires careful temperature control
Sodium Borohydride Reduction NaBH₄, EtOH/MeOH, <10°C Mild reduction conditions Temperature-sensitive
Hydrochloride Salt Formation HCl in suitable solvent Produces stable crystalline salt Requires careful acid handling

Q & A

Basic Question: How can researchers optimize the synthesis of 5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine hydrochloride to improve yield and purity?

Methodological Answer:
Synthetic optimization often involves adjusting reaction conditions such as solvent polarity, temperature, and stoichiometry. For halogenated pyridine derivatives like this compound, nucleophilic substitution or Buchwald-Hartwig amination may be employed. Key parameters include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)2_2) with ligands like XPhos enhance coupling efficiency .
  • Purification : Column chromatography using gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures can improve purity (>98%) .
  • Yield enhancement : Monitoring reaction progress via LC-MS and optimizing reaction time (typically 12-24 hours) reduces side-product formation .

Basic Question: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:
Multi-modal characterization is essential:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and amine protonation (e.g., downfield shifts for aromatic protons near bromine) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks ([M+H]+^+) and isotopic patterns (e.g., bromine’s 1:1 79^{79}Br/81^{81}Br signature) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in the hydrochloride salt form .

Advanced Question: How can computational modeling predict the reactivity or biological interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulates ligand-receptor binding (e.g., kinase inhibition) using software like AutoDock or Schrödinger .
  • Reaction Path Search Algorithms : Tools like GRRM or IRC analysis map transition states, aiding in rational catalyst design .

Advanced Question: How should researchers address contradictory data in bioactivity assays involving this compound?

Methodological Answer:

  • Experimental Replication : Perform triplicate assays under controlled conditions (e.g., pH, temperature) to rule out variability .
  • Dose-Response Analysis : Use Hill plots to differentiate true activity from assay noise .
  • Orthogonal Assays : Validate results with SPR (surface plasmon resonance) for binding affinity or cellular viability assays (e.g., MTT) .

Basic Question: What purification strategies mitigate challenges posed by the hydrochloride salt’s hygroscopicity?

Methodological Answer:

  • Lyophilization : Freeze-drying under vacuum removes residual solvents while maintaining stability .
  • Membrane Technologies : Nanofiltration or reverse osmosis isolates the compound from aqueous byproducts .
  • Stability Testing : Store samples in desiccators with silica gel and monitor via TGA (thermogravimetric analysis) for moisture uptake .

Advanced Question: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions, then analyze via HPLC .
  • Accelerated Stability Testing : Use Arrhenius plots to extrapolate shelf-life from high-temperature degradation data .
  • Spectroscopic Monitoring : UV-Vis or FTIR detects structural changes (e.g., amine deprotonation) in real-time .

Advanced Question: What strategies enable structure-activity relationship (SAR) studies for this compound’s derivatives?

Methodological Answer:

  • Analog Synthesis : Replace bromine with other halogens (e.g., chlorine) or modify the pyridinylmethyl group .
  • Bioisosteric Replacement : Substitute the pyridine ring with quinoline or isoquinoline to assess binding affinity shifts .
  • 3D-QSAR Modeling : CoMFA or CoMSIA correlates substituent effects with biological activity .

Basic Question: How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:
Bromine’s moderate electronegativity and leaving-group ability facilitate:

  • Suzuki-Miyaura Coupling : React with aryl boronic acids using Pd catalysts to form biaryl derivatives .
  • Buchwald-Hartwig Amination : Introduce secondary amines via C-N bond formation .
  • SNAr Reactions : Activate the pyridine ring for nucleophilic substitution at the 3-position .

Advanced Question: What methodologies identify potential biological targets for this compound?

Methodological Answer:

  • Proteome Profiling : Use affinity chromatography with immobilized compound to pull down binding proteins .
  • Kinase Screening Panels : Test inhibition against a library of kinases (e.g., EGFR, VEGFR) .
  • In Silico Target Fishing : SwissTargetPrediction or SEA databases prioritize targets based on structural similarity .

Advanced Question: How can researchers enhance aqueous solubility without compromising bioactivity?

Methodological Answer:

  • Salt Formation : Explore alternative counterions (e.g., mesylate, tosylate) .
  • Co-Solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain solubility in biological assays .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) that cleave in vivo .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine hydrochloride
Reactant of Route 2
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5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.